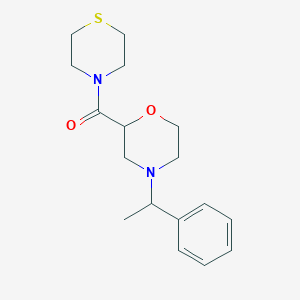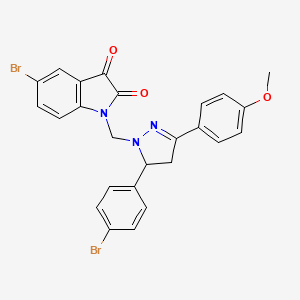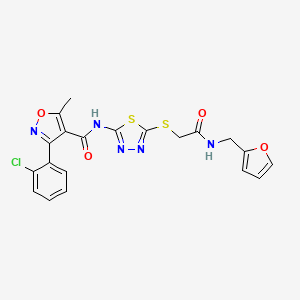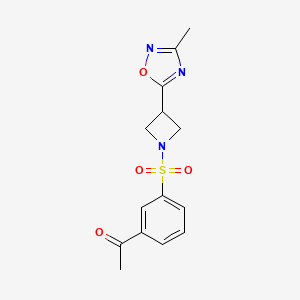
1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a 1,2,4-oxadiazole ring, an azetidine ring, and a sulfonyl group attached to a phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methyl-1,2,4-oxadiazole, azetidine, and phenyl ethanone derivatives.
Step-by-Step Synthesis:
Industrial Production Methods:
- Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol under conditions such as catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
- Oxidized derivatives of the oxadiazole ring.
- Reduced alcohol derivatives from the ketone group.
- Substituted phenyl derivatives with various functional groups.
Chemistry:
- Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring, which is known for its biological activity .
Medicine:
- Potential applications in drug development, particularly for its antimicrobial and anticancer properties .
Industry:
- Utilized in the development of new materials with specific electronic or photonic properties due to the unique structure of the compound.
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit a broad range of biological activities . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
Oxadiazoles, in general, are known to interact with their targets through a variety of mechanisms, depending on the specific structure and substituents of the compound .
Biochemical Pathways
Oxadiazoles have been reported to affect a variety of biochemical pathways, depending on their specific structure and substituents .
Result of Action
Oxadiazoles have been reported to exhibit a variety of effects at the molecular and cellular level, depending on their specific structure and substituents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions of the target cells or tissues.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar antimicrobial and anticancer properties.
Azetidine Derivatives: Compounds with the azetidine ring are known for their biological activity and are used in various pharmaceutical applications.
Uniqueness:
- The combination of the oxadiazole and azetidine rings with a sulfonyl phenyl ethanone structure makes this compound unique, providing a distinct set of chemical and biological properties not commonly found in other compounds.
Propriétés
IUPAC Name |
1-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-9(18)11-4-3-5-13(6-11)22(19,20)17-7-12(8-17)14-15-10(2)16-21-14/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOGYPDLAXVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2930549.png)
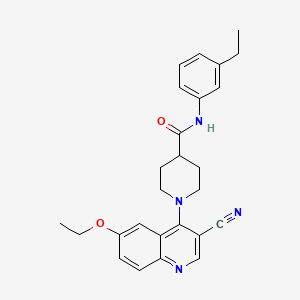
![methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2930551.png)
![N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2930553.png)
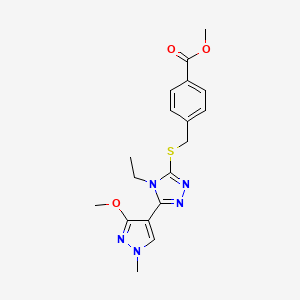
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2930558.png)
![3-[(2-chloro-7H-purin-6-yl)sulfanyl]propanoic acid](/img/structure/B2930560.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-(2-cyanophenyl)ethanediamide](/img/structure/B2930564.png)

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)
